![molecular formula C17H17N3OS B11991323 [(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)
[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE is a complex organic compound that features a benzothiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Malononitrile Group: This step might involve the condensation of the benzothiazole derivative with malononitrile under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the benzothiazole core or the malononitrile group.
Reduction: Reduction reactions might target the double bonds or nitrile groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiazole ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with benzothiazole structures can act as catalysts in organic reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biochemistry: Used as probes or markers in biochemical assays.
Industry
Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.
Agriculture: Potential use as agrochemicals or pesticides.
Mecanismo De Acción
The mechanism of action for 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, benzothiazole-2-thiol.
Malononitrile Derivatives: Compounds like 2-(benzylidene)malononitrile, 2-(phenylmethylene)malononitrile.
Uniqueness
The uniqueness of 2-(1-((3-ET-5-MEO-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)ME)PROPYLIDENE)MALONONITRILE lies in its specific structure, which combines the benzothiazole core with a malononitrile group. This unique combination may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H17N3OS |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C17H17N3OS/c1-4-12(13(10-18)11-19)8-17-20(5-2)15-9-14(21-3)6-7-16(15)22-17/h6-9H,4-5H2,1-3H3/b17-8- |
Clave InChI |
DJEOISQRZYCTKC-IUXPMGMMSA-N |
SMILES isomérico |
CCC(=C(C#N)C#N)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CC |
SMILES canónico |
CCC(=C(C#N)C#N)C=C1N(C2=C(S1)C=CC(=C2)OC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


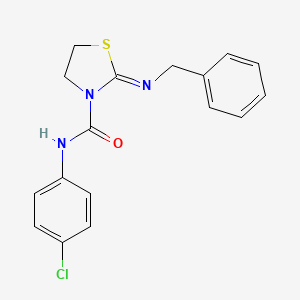
![5-(4-Bromophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11991250.png)

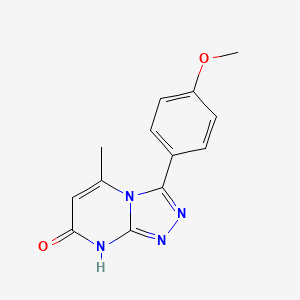
![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)
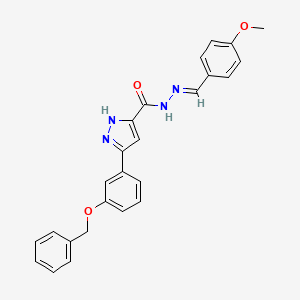


![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-bromophenyl)methanone](/img/structure/B11991314.png)
![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)
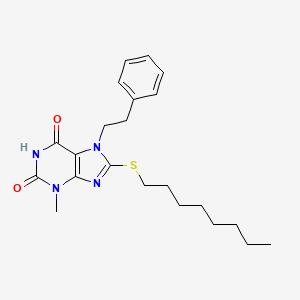
![N-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B11991320.png)
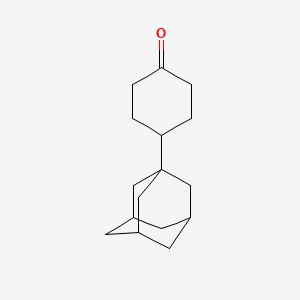
![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)
